N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluorophenyl methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an epoxide, such as propylene oxide, in the presence of a base.
Attachment of the difluorophenyl methanesulfonamide group: This is typically done through a nucleophilic substitution reaction where the hydroxypropyl intermediate reacts with a difluorophenyl methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The difluorophenyl group can be reduced to form a phenyl group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
Difluorophenyl sulfonamides: Share the difluorophenyl methanesulfonamide group and have comparable chemical reactivity.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5S/c1-17(21,12-2-5-15-16(7-12)25-10-24-15)9-20-26(22,23)8-11-6-13(18)3-4-14(11)19/h2-7,20-21H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOXKZTDWGGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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